3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide - 898653-76-4

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Catalog Number: EVT-2849478
CAS Number: 898653-76-4
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes

Compound Description: This compound is a thiophene derivative synthesized using the Gewald reaction. It serves as a key intermediate in the synthesis of various Schiff bases. []

Relevance: This compound shares the furan-2-ylmethyl group with 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide. Both compounds also contain heterocyclic rings, though the former has a thiophene ring while the latter contains a benzene ring. [] The presence of these similar structural motifs suggests potential for shared biological activity or similar synthetic pathways.

Semantic Scholar Paper Reference:

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

Compound Description: This acrylamide derivative is an experimental compound identified as a potential coronavirus helicase inhibitor. []

Relevance: This compound contains a furan ring, like 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide. Additionally, both compounds possess a sulfonamide group, albeit in different positions and with different substituents. [] This structural similarity suggests that both compounds might interact with similar biological targets or possess related pharmacological properties.

Semantic Scholar Paper Reference:

5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide

Compound Description: Identified as CID 2011756, this compound is a potent protein kinase D1 (PKD1) inhibitor. It has an in vitro IC50 of 1.3 µM and competes with ATP for binding to PKD1. []

Relevance: This compound shares a furan ring with 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide. The furan ring in both compounds is directly linked to a carboxamide group, highlighting a shared structural feature. [] This structural similarity may indicate potential for related biological activity or shared aspects in their synthesis.

Semantic Scholar Paper Reference:

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: This triazole derivative, denoted as "triazole 1.1", is a G protein-biased kappa agonist. []

Relevance: Like 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide, this compound incorporates a furan-2-ylmethyl moiety. [] While the core structures differ, this shared element suggests a potential for similar pharmacological properties or a common origin in their synthesis.

Semantic Scholar Paper Reference:

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide

Compound Description: This compound, also known as Sch527123, is a potent allosteric antagonist of both CXCR1 and CXCR2 receptors. It exhibits selectivity for CXCR2 (Kd = 0.049 ± 0.004 nM). []

Relevance: Sch527123 contains a furan ring, similar to 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide. [] The presence of this common heterocyclic ring suggests that these compounds might share certain physiochemical properties or exhibit similar binding interactions with specific biological targets.

Semantic Scholar Paper Reference:

Properties

CAS Number

898653-76-4

Product Name

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

IUPAC Name

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Molecular Formula

C14H17NO4S

Molecular Weight

295.35

InChI

InChI=1S/C14H17NO4S/c1-3-11-9-13(6-7-14(11)18-2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3

InChI Key

UIMPORPVRKJQGP-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.